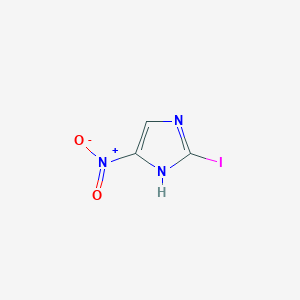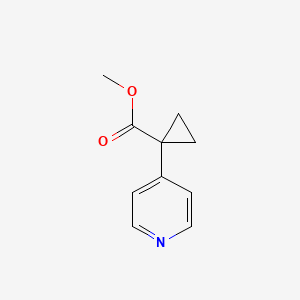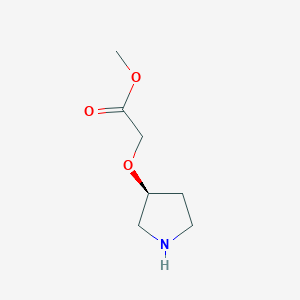![molecular formula C11H15N3O3 B3059922 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1439896-48-6](/img/structure/B3059922.png)
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Systems : Research conducted by Kisel et al. (2002) demonstrated the synthesis of novel derivatives containing spiro-linked tetrahydropyran and dihydro-3H-pyrimido[1,2-b]isoquinoline fragments. These compounds were synthesized by condensing tetrahydro-2H-pyran-4-carbonitrile with various acids (Kisel, V., Kostyrko, E. O., Platonov, M., & Kovtunenko, V., 2002).
Formation of Tetrahydropyrazolo[1,5-a]pyrimidines : Filimonov et al. (2013) explored the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid, leading to the formation of substituted tetrahydropyrazolo[1,5-a]pyrimidines. This research highlights the potential for creating diverse pyrimidine derivatives through different condensation reactions (Filimonov, S. I., Korsakov, M., Chirkova, Z., Abramov, I., Stashina, G. A., Firgang, S. I., Kovygin, Yu. A., & Shikhaliev, K., 2013).
Antibacterial Activity of Pyrimidines : A study by Asadian et al. (2018) on the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones revealed their antibacterial activity against various bacterial strains. This research underscores the potential therapeutic applications of pyrimidine derivatives (Asadian, M., Davoodnia, A., & Beyramabadi, S., 2018).
Cocrystal Design Involving Pyrimidine : Research by Rajam et al. (2018) focused on designing cocrystals using 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids. This study highlights the significance of pyrimidine in forming cocrystals with potential applications in material science and pharmaceuticals (Rajam, A., Muthiah, P., Butcher, R., Jasinski, J., & Wikaira, J., 2018).
Synthesis of Nucleic Acid Analogs : A study by Han et al. (1992) described the synthesis of alternating copolymers using dihydropyran-containing nucleic acid bases and maleic anhydride. This research provides insight into the use of pyran derivatives in creating nucleic acid analogs (Han, M., Lee, Choongeun, Kim, Ki Ho, & Lee, S., 1992).
Multicomponent Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : Ghashang et al. (2013) described a simple, efficient method for synthesizing chromeno[2,3-d]pyrimidinone derivatives, demonstrating the versatility of pyran-based compounds in creating diverse heterocyclic structures (Ghashang, M., Mansoor, S. S., & Aswin, K., 2013).
Synthesis of Pyrano[2,3-d]pyrimidines : Reddy et al. (2005) reported a general synthetic approach for creating pyrazolo[4,3-d]pyrimidines, showcasing the potential of pyran derivatives in synthesizing complex heterocyclic compounds (Reddy, N. R., Reddy, G. M., Reddy, B., & Reddy, P., 2005).
Mécanisme D'action
Target of Action
It is suggested that it may be used in the synthesis of potential histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Biochemical Pathways
The compound may affect the histone acetylation-deacetylation pathway. By inhibiting HDACs, it could disrupt the balance between acetylation and deacetylation of histones. This could affect various downstream processes, including gene expression, protein function, and cell behavior. The specific effects would depend on the particular genes and proteins involved .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a HDAC inhibitor, potential effects could include changes in gene expression, induction of cell cycle arrest, promotion of cellular differentiation, and initiation of apoptosis .
Propriétés
IUPAC Name |
2-(oxan-4-ylmethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)9-6-13-11(14-7-9)12-5-8-1-3-17-4-2-8/h6-8H,1-5H2,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWMZXFRKENIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201147219 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1439896-48-6 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201147219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide](/img/structure/B3059839.png)


![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B3059846.png)

![methyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3059849.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3059850.png)
![Methyl 2-(4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetate](/img/structure/B3059851.png)
![Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate](/img/structure/B3059853.png)




